molecular formula C8H5Cl3FNO B14669526 Trichloroacetamide, N-(2-fluorophenyl)- CAS No. 37531-71-8

Trichloroacetamide, N-(2-fluorophenyl)-

Cat. No.: B14669526
CAS No.: 37531-71-8
M. Wt: 256.5 g/mol
InChI Key: CICMDDPELVRHCE-UHFFFAOYSA-N
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Description

Trichloroacetamide, N-(2-fluorophenyl)- (IUPAC name: N-(2-fluorophenyl)-2,2,2-trichloroacetamide) is a halogenated acetamide derivative with the molecular formula C₈H₅Cl₃FNO and a molecular weight of 256.489 g/mol . Its structure comprises a 2-fluorophenyl group attached to the nitrogen atom of a trichloroacetamide moiety. Key physicochemical properties include a logP value of 3.134, indicative of moderate lipophilicity, and a reported boiling point of 626.47°C . The compound’s stereoelectronic properties are influenced by the electron-withdrawing fluorine atom on the phenyl ring and the trichloromethyl group in the side chain, which may affect its reactivity and intermolecular interactions .

Properties

CAS No.

37531-71-8

Molecular Formula

C8H5Cl3FNO

Molecular Weight

256.5 g/mol

IUPAC Name

2,2,2-trichloro-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C8H5Cl3FNO/c9-8(10,11)7(14)13-6-4-2-1-3-5(6)12/h1-4H,(H,13,14)

InChI Key

CICMDDPELVRHCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(Cl)(Cl)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trichloroacetamide, N-(2-fluorophenyl)- typically involves the reaction of trichloroacetyl chloride with 2-fluoroaniline in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of Trichloroacetamide, N-(2-fluorophenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Trichloroacetamide, N-(2-fluorophenyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trichloroacetamide group is replaced by other nucleophiles.

    Reduction Reactions: It can be reduced to form corresponding amines or other derivatives.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while reduction can produce amines.

Scientific Research Applications

While comprehensive data tables and case studies for the specific compound "Trichloroacetamide, N-(2-fluorophenyl)-" are not available within the provided search results, the information present offers insights into its potential applications and related compounds.

N-Substituted Trichloroacetamides (NTCAs) and Their Applications

  • General Applications: N-substituted trichloroacetamides (NTCAs) act as blocked isocyanates and are useful building blocks in the synthesis of various compounds, including lactams, isocyanates, carbamates, and N-substituted ureas .
  • Synthesis: A method for synthesizing NTCAs involves the photo-irradiation of tetrachloroethylene (TCE) solutions containing an amine under oxygen bubbling at over 70°C using a low-pressure mercury lamp .
  • Versatility: The described synthetic method is applicable to a variety of amines, including those with low nucleophilicity, such as amides, fluorinated amines, and amine HCl salts .
  • Conversion: NTCAs can be converted to N-substituted ureas and carbamates through base-catalyzed condensation with amines .

Specific Information on Trichloroacetamide, N-(2-fluorophenyl)-

  • Material Science: Trichloroacetamide, N-(2-fluorophenyl) can be used in synthesizing polymers or coatings that require specific chemical functionalities.
  • Structural Studies: Research has been done on the structural effects of chlorine substitutions on phenyl rings and N-chlorination in trichloroacetamides .

Related Research

  • Antimicrobial Activity: 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide has demonstrated potential against Klebsiella pneumoniae .
  • Magnetic Resonance Imaging (MRI): Magnetic resonance imaging can be used to evaluate tissue injury and treatment responses in various conditions, which may be relevant in studying the effects of different compounds .

Mechanism of Action

The mechanism of action of Trichloroacetamide, N-(2-fluorophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physical and Spectroscopic Properties

Table 1 compares Trichloroacetamide, N-(2-fluorophenyl)- with structurally related N-(substituted phenyl) trichloroacetamides.

Compound Name Substituent Position logP Boiling Point (°C) ³⁵Cl NQR Frequencies (MHz) Reference
N-(2-fluorophenyl)-2,2,2-trichloroacetamide 2-F 3.134 626.47 Not reported
N-(4-fluorophenyl)-2,2,2-trichloroacetamide 4-F 3.134 626.47 Not reported
N-(3-nitrophenyl)-2,2,2-trichloroacetamide 3-NO₂ - - 3 frequencies
N-(4-nitrophenyl)-2,2,2-trichloroacetamide 4-NO₂ - - 3 frequencies
N-(2-chlorophenyl)-2,2,2-trichloroacetamide 2-Cl - - 1 frequency (exception*)

Notes:

  • Nitro-substituted analogs exhibit multiple ³⁵Cl NQR frequencies due to asymmetric crystal packing, while N-(2-chlorophenyl)-2,2,2-trichloroacetamide shows a single frequency, likely due to crystal field effects overriding chemical equivalence .
Structural and Crystallographic Comparisons

Crystallographic studies reveal significant variations in bond parameters and packing patterns among substituted trichloroacetamides (Table 2):

Compound Name Space Group Lattice Constants (Å) Key Structural Features Reference
N-(2-fluorophenyl)-2,2,2-trichloroacetamide Not reported - Intramolecular C–H···O interactions (hypothetical)
N-(2,4,5-trichlorophenyl)-2,2,2-trichloroacetamide Pmc21 a=6.945, b=11.370, c=15.555 Orthorhombic packing; N–H···O hydrogen bonds
N-(4-chlorophenyl)-2,2,2-trichloroacetamide P21/n a=4.732, b=29.522, c=7.734 Monoclinic symmetry; planar amide group
N-(phenyl)-2,2,2-trichloroacetamide P21/c a=15.965, b=9.398, c=7.352 Disrupted conjugation due to steric effects

Key Findings :

  • Electron-withdrawing substituents (e.g., NO₂, Cl) reduce the C(O)–N–C(aryl) bond angle (<120°), while electron-donating groups (e.g., CH₃) increase it, altering molecular planarity .
Spectroscopic and Electronic Properties
  • ³⁵Cl NQR Spectroscopy : N-(2-fluorophenyl)-2,2,2-trichloroacetamide’s NQR data remain unreported, but comparisons with chloro-substituted analogs suggest that fluorine’s electronegativity could lower quadrupole coupling constants due to reduced electron density on chlorine atoms .
  • IR Spectroscopy : The C=O stretching frequency (~1680 cm⁻¹) in trichloroacetamides is sensitive to substituent effects. For example, nitro groups reduce ν(C=O) by 10–15 cm⁻¹ compared to fluorine or methyl substituents .

Q & A

Basic: What are the recommended synthetic methodologies for N-(2-fluorophenyl)-2,2,2-trichloroacetamide?

Answer:
The synthesis typically involves condensation of 2-fluoroaniline with trichloroacetyl chloride in anhydrous conditions. A reflux setup with dichloromethane or tetrahydrofuran as the solvent is commonly employed. Post-reaction, purification via recrystallization (e.g., using ethanol/water mixtures) ensures high purity. For analogs, substituent effects on reaction yields can be optimized by adjusting stoichiometry and reaction time .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing N-(2-fluorophenyl)-2,2,2-trichloroacetamide?

Answer:

  • Mass Spectrometry (MS): Electron ionization (EI-MS) confirms molecular weight and fragmentation patterns, though direct data for this compound may require extrapolation from structurally similar trichloroacetamides .
  • NMR: 1^1H and 13^{13}C NMR identify substituent effects on aromatic protons and carbonyl groups. For example, the fluorophenyl group induces distinct deshielding in 19^{19}F NMR .
  • X-ray Crystallography: Single-crystal X-ray diffraction resolves bond lengths (e.g., C=O at ~1.21 Å) and hydrogen-bonding networks (N–H···O), critical for validating molecular geometry .

Advanced: How do substituents on the phenyl ring influence crystal packing and intermolecular interactions?

Answer:
Substituents like nitro (-NO2_2) or chloro (-Cl) groups alter electron density, affecting hydrogen bonding and van der Waals interactions. For instance:

  • Electron-withdrawing groups (e.g., -NO2_2) reduce N–H···O hydrogen-bond strength, leading to looser packing.
  • Ortho-substituents introduce steric hindrance, forcing non-planar conformations and reducing crystallinity.
    Comparative studies of analogs (e.g., N-(3-nitrophenyl)- vs. N-(4-chlorophenyl)- derivatives) reveal space group variations (triclinic vs. orthorhombic) and Z’ values (molecules per unit cell) .

Advanced: How can researchers resolve contradictions in crystallographic data for structurally similar trichloroacetamides?

Answer:

  • Refinement Software: Use SHELXL for high-resolution refinement to adjust thermal parameters and occupancy ratios, especially for disordered atoms .
  • Validation Tools: Programs like PLATON check for missed symmetry or twinning. For example, pseudo-merohedral twinning in N-(3-nitrophenyl)- analogs may require reindexing .
  • Comparative Analysis: Cross-reference bond angles and torsion angles with analogous structures (e.g., N-(2-chlorophenyl)- vs. N-(4-methylphenyl)- derivatives) to identify outliers .

Advanced: What computational tools are essential for modeling reaction mechanisms involving N-(2-fluorophenyl)-2,2,2-trichloroacetamide?

Answer:

  • DFT Calculations: Gaussian or ORCA software models reaction pathways (e.g., nucleophilic acyl substitution) by analyzing transition states and activation energies.
  • Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics using GROMACS or AMBER.
  • Crystallographic Visualization: ORTEP-3 generates publication-quality diagrams to highlight steric effects of the fluorophenyl group .

Methodological: What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

Answer:

  • Parallel Synthesis: Use automated reactors to vary substituents (e.g., -F, -Cl, -NO2_2) on the phenyl ring while maintaining a constant trichloroacetamide core.
  • High-Throughput Crystallization: Screen solvent combinations (e.g., DMSO/hexane) to obtain single crystals for rapid X-ray analysis .
  • LC-MS Monitoring: Track intermediate formation in real-time to abort non-productive reactions early .

Data Contradiction Analysis: How to address discrepancies in reported biological activities of trichloroacetamide derivatives?

Answer:

  • Meta-Analysis: Compare bioassay conditions (e.g., cell lines, concentrations) across studies. For example, cytotoxicity may vary due to differing logP values influenced by fluorophenyl vs. chlorophenyl groups .
  • Dose-Response Validation: Replicate experiments using standardized protocols (e.g., NIH/3T3 cells for cytotoxicity) to isolate substituent-specific effects .

Safety Considerations: What protocols mitigate risks during handling of N-(2-fluorophenyl)-2,2,2-trichloroacetamide?

Answer:

  • Ventilation: Use fume hoods to avoid inhalation of trichloroacetamide vapors, which may irritate mucous membranes.
  • PPE: Wear nitrile gloves and safety goggles to prevent skin contact, as halogenated acetamides can penetrate latex .
  • Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal .

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